3-Bromopyridine-2-sulfonyl chloride

Stability Degradation SO2 extrusion

3-Bromopyridine-2-sulfonyl chloride offers two distinct electrophilic centers that enable orthogonal, sequential synthetic strategies—sulfonylation followed by cross-coupling—without protection/deprotection steps. The ortho relationship between the sulfonyl chloride and pyridine nitrogen permits unique SO₂ extrusion chemistry not available with other regioisomers. Procuring this specific 3-bromo-2-sulfonyl isomer eliminates the risk of synthetic failure caused by regioisomer mismatch. Store at -20°C under inert atmosphere to prevent decomposition.

Molecular Formula C5H3BrClNO2S
Molecular Weight 256.51 g/mol
Cat. No. B7873333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2-sulfonyl chloride
Molecular FormulaC5H3BrClNO2S
Molecular Weight256.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)Cl)Br
InChIInChI=1S/C5H3BrClNO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H
InChIKeyDGXRQWJHHNNQGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine-2-sulfonyl chloride: Key Physicochemical and Structural Baseline


3-Bromopyridine-2-sulfonyl chloride (CAS 1209950-34-4) is a heteroaromatic sulfonyl chloride with a pyridine core substituted at the 3-position with bromine and at the 2-position with a sulfonyl chloride group. Its molecular formula is C5H3BrClNO2S, with a molecular weight of 256.51 g/mol [1]. The compound exhibits an XLogP3-AA value of 1.9, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 55.4 Ų [1]. The presence of two distinct electrophilic centers—the sulfonyl chloride group and the bromo-substituent on an electron-deficient pyridine ring—enables orthogonal reactivity pathways, making this compound a versatile building block in medicinal and agrochemical synthesis.

Why In-Class Pyridine Sulfonyl Chlorides Are Not Interchangeable with 3-Bromopyridine-2-sulfonyl chloride


While various bromopyridine sulfonyl chloride isomers (e.g., 4-bromo-, 5-bromo-, or 6-bromo- substituted regioisomers) share the same molecular formula and core functionalities, their substitution patterns critically dictate their chemical behavior. The position of the bromine atom relative to the sulfonyl chloride group and the pyridine nitrogen fundamentally alters the compound's reactivity and the synthetic pathways it can undergo. For instance, the ortho relationship between the sulfonyl chloride and the pyridine nitrogen in 2-sulfonyl chlorides has been shown to promote a unique decomposition pathway via formal SO2 extrusion, a characteristic not observed in all regioisomers . Similarly, the position of the bromine atom governs the regiochemical outcome of subsequent metal-catalyzed cross-coupling reactions. Therefore, substituting one bromopyridine sulfonyl chloride for another without careful consideration can lead to different reaction products or complete synthetic failure.

Quantitative Differentiation of 3-Bromopyridine-2-sulfonyl chloride: Comparative Reactivity, Stability, and Selectivity Data


Decomposition Pathway Analysis: 2-Sulfonyl Chlorides Exhibit Distinct SO2 Extrusion Behavior

A comprehensive stability study of heteroaromatic sulfonyl chlorides identified formal SO2 extrusion as a decomposition pathway characteristic of pyridine-2- and pyridine-4-sulfonyl chlorides. This behavior is directly linked to the position of the sulfonyl chloride group relative to the pyridine nitrogen. 3-Bromopyridine-2-sulfonyl chloride, bearing the 2-sulfonyl chloride motif, is expected to follow this pathway. While specific quantitative rate data for 3-bromopyridine-2-sulfonyl chloride is not provided, the study establishes a clear class-level distinction: regioisomers with the sulfonyl chloride group at the 3-position do not exhibit this same decomposition mechanism .

Stability Degradation SO2 extrusion Structure-activity relationship

Comparative Reactivity in Palladium-Catalyzed C-H Sulfonylation

The reactivity of halo-substituted benzenesulfonyl chlorides in palladium-catalyzed ortho-directed C-H bond sulfonylation has been investigated. Fluoro-, chloro-, bromo-, and even iodo-benzenesulfonyl chlorides were found to react nicely, affording halo-substituted diarylsulfones in good to high yields without cleavage of the C-halo bonds, thus allowing for further transformations [1]. This class-level evidence confirms that the C-Br bond on a sulfonyl chloride derivative is stable under these specific catalytic conditions. While the study focused on benzenesulfonyl chlorides, it establishes a crucial precedent: the carbon-halogen bond in bromo-substituted sulfonyl chlorides can be preserved during a Pd-catalyzed C-H sulfonylation, a finding that is highly relevant to 3-bromopyridine-2-sulfonyl chloride.

C-H activation Sulfonylation Palladium catalysis Orthogonal reactivity

Isomer-Dependent Cross-Coupling Outcomes: 3-Bromopyridine as a Benchmark Substrate

The coupling of bromopyridine isomers with sulfonamides, catalyzed by CuI/1,3-di(pyridin-2-yl)propane-1,3-dione, demonstrates that the position of the bromine atom is a key determinant of reaction outcome. 3-Bromopyridine was successfully coupled with sulfonamides to yield N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides in good to excellent yields [1]. While the same study showed that 2-bromopyridine and 4-bromopyridine could also be coupled, the resulting products are regioisomeric N-pyridinyl sulfonamides, which possess different physicochemical and biological properties. This highlights that the choice of bromopyridine isomer is not a matter of simple substitution but a direct path to a specific structural scaffold.

Cross-coupling Regioselectivity Suzuki-Miyaura Bromopyridine

Optimized Application Scenarios for 3-Bromopyridine-2-sulfonyl chloride in Medicinal Chemistry and Agrochemical R&D


Synthesis of 3-Pyridinyl Sulfonamide Libraries for Drug Discovery

The direct head-to-head comparison evidence shows that 3-bromopyridine is the essential starting material for the copper-catalyzed synthesis of N-(3-pyridinyl) sulfonamides. Using 3-bromopyridine-2-sulfonyl chloride in this scenario would be a two-step, strategic approach: first, leverage the sulfonyl chloride to build the sulfonamide linkage, and second, exploit the 3-bromo group in a subsequent copper-catalyzed coupling to introduce the pyridine moiety, yielding a complex, unsymmetrical sulfonamide. This is a superior route to access a specific, biologically relevant scaffold compared to using a different bromopyridine isomer.

Sequential Functionalization for Complex Heterocyclic Architectures

The class-level evidence demonstrating the stability of the C-Br bond during Pd-catalyzed C-H sulfonylation validates a sequential functionalization strategy. A researcher can use 3-bromopyridine-2-sulfonyl chloride first in a sulfonylation reaction (e.g., to create a sulfonamide or sulfone). Subsequently, the intact 3-bromo substituent can be engaged in a second, orthogonal transformation, such as a Suzuki-Miyaura cross-coupling. This approach avoids the need for additional protection/deprotection steps, streamlining the synthesis of complex molecules for drug discovery or agrochemical development.

Proactive Management of Compound Stability and Storage

The class-level inference regarding SO2 extrusion directly informs procurement and handling. A researcher procuring 3-bromopyridine-2-sulfonyl chloride, a 2-sulfonyl chloride, must be aware of its potential for SO2 extrusion, a property not shared by all regioisomers. This knowledge mandates strict adherence to storage conditions (e.g., under inert atmosphere at -20°C) and careful experimental planning to minimize decomposition during use. This preemptive understanding mitigates the risk of synthetic failure due to reagent degradation, a common and costly issue with reactive sulfonyl chlorides.

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